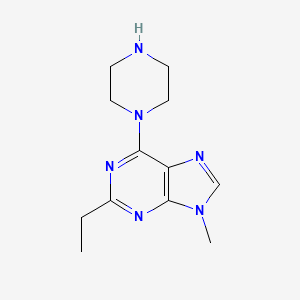
4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile is a heterocyclic organic compound with the molecular formula C15H12N4. It is characterized by the presence of an indazole ring, which is a bicyclic structure containing nitrogen atoms, and a benzonitrile group.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Types of Reactions
4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and substituted benzonitriles .
Wissenschaftliche Forschungsanwendungen
4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in anticancer and antimicrobial therapies.
Industry: It can be used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the benzonitrile group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-indazole: A simpler indazole compound without the benzonitrile group.
5-Amino-1H-indazole: Similar structure but lacks the benzonitrile group.
4-((5-Nitro-1H-indazol-1-yl)methyl)benzonitrile: Contains a nitro group instead of an amino group.
Uniqueness
4-((5-Amino-1H-indazol-1-yl)methyl)benzonitrile is unique due to the presence of both the amino group and the benzonitrile group, which confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, including medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C15H12N4 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
4-[(5-aminoindazol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C15H12N4/c16-8-11-1-3-12(4-2-11)10-19-15-6-5-14(17)7-13(15)9-18-19/h1-7,9H,10,17H2 |
InChI-Schlüssel |
JIZLPQGHKWANNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)N)C=N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11865970.png)

![1'-Oxospiro[cyclopentane-1,3'-isochroman]-4'-carboxylic acid](/img/structure/B11865974.png)




![(3',4',5'-Trifluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11866009.png)



![5-Propyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11866040.png)

![4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one](/img/structure/B11866045.png)
